molecular formula C10H11NOS B071443 2-Isopropylbenzo[d]thiazol-7-ol CAS No. 163299-23-8

2-Isopropylbenzo[d]thiazol-7-ol

Cat. No. B071443
M. Wt: 193.27 g/mol
InChI Key: MATABYKZAHDSPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylbenzo[d]thiazol-7-ol is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic properties. It is a member of the thiazole family of compounds, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 2-Isopropylbenzo[d]thiazol-7-ol is not fully understood, but it is thought to involve the inhibition of various cellular pathways. It has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. Additionally, it has been found to inhibit the activity of various inflammatory mediators, such as cyclooxygenase and lipoxygenase, leading to a reduction in inflammation.

Biochemical And Physiological Effects

2-Isopropylbenzo[d]thiazol-7-ol has been found to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that it can reduce tumor growth and inflammation in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Isopropylbenzo[d]thiazol-7-ol in lab experiments is its diverse biological activities, which make it a useful compound for studying various cellular pathways. Additionally, its relatively simple synthesis method and low cost make it an attractive candidate for further research. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-Isopropylbenzo[d]thiazol-7-ol. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy in various types of cancer and to elucidate its mechanism of action. Additionally, its potential as an antibiotic and anti-inflammatory agent warrants further investigation. Finally, the development of new methods for synthesizing and modifying 2-Isopropylbenzo[d]thiazol-7-ol could lead to the discovery of new compounds with even greater therapeutic potential.

Synthesis Methods

2-Isopropylbenzo[d]thiazol-7-ol can be synthesized through a multi-step process involving the reaction of 2-chlorobenzothiazole with isopropylamine, followed by cyclization and oxidation. The resulting compound is purified through recrystallization and characterized through various spectroscopic techniques.

Scientific Research Applications

2-Isopropylbenzo[d]thiazol-7-ol has been found to have potential therapeutic properties in various scientific research studies. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. Its ability to inhibit the growth of cancer cells has been attributed to its ability to induce apoptosis and inhibit cell proliferation. It has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, its anti-inflammatory properties have been found to be useful in the treatment of various inflammatory diseases.

properties

CAS RN

163299-23-8

Product Name

2-Isopropylbenzo[d]thiazol-7-ol

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

2-propan-2-yl-1,3-benzothiazol-7-ol

InChI

InChI=1S/C10H11NOS/c1-6(2)10-11-7-4-3-5-8(12)9(7)13-10/h3-6,12H,1-2H3

InChI Key

MATABYKZAHDSPK-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=C(S1)C(=CC=C2)O

Canonical SMILES

CC(C)C1=NC2=C(S1)C(=CC=C2)O

synonyms

7-Benzothiazolol,2-(1-methylethyl)-(9CI)

Origin of Product

United States

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